molecular formula C6H16Cl2N2Si B12733249 N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine CAS No. 827627-58-7

N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine

Cat. No.: B12733249
CAS No.: 827627-58-7
M. Wt: 215.19 g/mol
InChI Key: FNFXIOAGNRCTON-UHFFFAOYSA-N
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Description

N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine (CAS 827627-58-7) is an organosilane compound with the molecular formula C6H16Cl2N2Si . This molecule integrates a diamine backbone with a reactive dichloromethylsilyl group, making it a versatile intermediate for chemical synthesis and materials science research. Its structure features two reactive chlorine atoms on the silicon center, which are highly susceptible to hydrolysis and condensation reactions, allowing for the functionalization of surfaces or incorporation into polymer matrices . The ethanediamine moiety provides chelating capability and the potential for further organic transformation, creating a bifunctional linker. While direct application data is limited, its high structural similarity to analogs like N1-[3-[diethoxy(methyl)silyl]propyl]ethane-1,2-diamine—which is used in moisture-curable polymers, adhesives, and sealants—suggests its primary research value lies in developing novel hybrid organic-inorganic materials . Researchers can leverage this compound to create advanced silane coupling agents, surface modifiers, and as a precursor in the synthesis of more complex chemical entities. The compound is air and moisture sensitive and requires handling under inert conditions . This product is intended for research purposes by qualified laboratory professionals and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

827627-58-7

Molecular Formula

C6H16Cl2N2Si

Molecular Weight

215.19 g/mol

IUPAC Name

N'-[3-[dichloro(methyl)silyl]propyl]ethane-1,2-diamine

InChI

InChI=1S/C6H16Cl2N2Si/c1-11(7,8)6-2-4-10-5-3-9/h10H,2-6,9H2,1H3

InChI Key

FNFXIOAGNRCTON-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCNCCN)(Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution Using Chlorosilane Precursors

A common approach is the nucleophilic substitution reaction between 1,2-ethanediamine and a chlorosilane derivative such as 3-(dichloromethylsilyl)propyl chloride or related chlorosilanes. The reaction typically proceeds via the nucleophilic attack of the primary amine on the silicon atom, displacing chloride ions and forming the desired silyl-amine bond.

  • Reaction Conditions:

    • Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
    • Temperature: Controlled between 0°C to reflux temperatures depending on reactivity.
    • Molar Ratios: Excess ethylenediamine is often used to drive the reaction to completion and to scavenge HCl byproduct.
    • Catalysts/Additives: Sometimes bases like triethylamine are added to neutralize HCl formed during the reaction.
  • Typical Procedure:

    • Ethylenediamine is dissolved in anhydrous solvent under inert atmosphere.
    • The chlorosilane reagent is added dropwise with stirring.
    • The mixture is stirred for several hours at controlled temperature.
    • The reaction mixture is quenched, and the product is purified by distillation or chromatography.

Stepwise Synthesis via Trimethoxysilyl or Triethoxysilyl Intermediates

An alternative method involves first synthesizing N1-(3-(trimethoxysilyl)propyl)-1,2-ethanediamine or N1-(3-(triethoxysilyl)propyl)-1,2-ethanediamine, which are well-documented intermediates. These intermediates can then be converted to the dichloromethylsilyl derivative by chlorination reactions.

  • Step 1: Synthesis of N1-(3-(trimethoxysilyl)propyl)-1,2-ethanediamine

    • Prepared by reacting 3-chloropropyltrimethoxysilane with ethylenediamine.
    • Reaction carried out in ethylenediamine solvent at 110–120°C with molar ratio ethylenediamine:chlorosilane ~4:1.
    • Yield reported around 70%.
  • Step 2: Conversion to Dichloromethylsilyl Derivative

    • The trimethoxysilyl group is converted to dichloromethylsilyl by treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
    • Reaction conditions require anhydrous environment and controlled temperature to avoid side reactions.
    • The chlorination replaces alkoxy groups with chlorine atoms on silicon.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Direct nucleophilic substitution Ethylenediamine + dichloromethylsilyl chloride Anhydrous solvent, 0–80°C, inert atmosphere Moderate to high Straightforward, fewer steps Requires handling moisture-sensitive chlorosilanes
Stepwise via trimethoxysilyl intermediate 3-Chloropropyltrimethoxysilane + ethylenediamine; then chlorination 110–120°C for substitution; anhydrous chlorination at low temp ~70% for substitution step Well-established, scalable Additional chlorination step needed; chlorination reagents hazardous
Gas-phase condensation amination (for ethylenediamine) Ethanolamine + ammonia + catalyst 300–380°C, 10–30 s residence time, 4.0 MPa pressure Up to 80% conversion (ethylenediamine) High efficiency, continuous process High temperature, specialized equipment

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethylsilyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new silicon-containing compounds.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions are used under mild conditions (room temperature to slightly elevated temperatures).

    Condensation: Catalysts such as acids or bases can be used to promote the condensation of silanol groups.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

    Hydrolysis Products: Silanols and hydrochloric acid.

    Condensation Products: Siloxanes, which are important in the formation of silicone-based materials.

Scientific Research Applications

N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of silicon-based materials, including silicones and siloxanes, which have applications in coatings, adhesives, and sealants.

    Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, particularly those containing silicon.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces.

Mechanism of Action

The mechanism of action of N’-(3-(Dichloromethylsilyl)propyl)ethane-1,2-diamine involves its ability to form stable covalent bonds with various substrates. The dichloromethylsilyl group can react with nucleophiles, leading to the formation of new silicon-containing compounds. The ethane-1,2-diamine moiety provides additional functional groups that can participate in further chemical reactions, enhancing the compound’s versatility.

Molecular Targets and Pathways

    Silicon-Containing Compounds: The primary target of the compound’s reactivity is the formation of silicon-containing compounds through substitution and condensation reactions.

    Biological Molecules: In biomedical applications, the compound can form stable bonds with proteins, nucleic acids, and other biological molecules, facilitating its use in drug delivery and biomedical devices.

Comparison with Similar Compounds

Structural Variations in Silyl Substituents

The reactivity, stability, and applications of these compounds are highly dependent on the substituents attached to the silicon atom. Key analogs include:

Compound Name Silyl Group Structure CAS Number Molecular Weight (g/mol)
N1-[3-(Triethoxysilyl)propyl]-1,2-ethanediamine -Si(OCH2CH3)3 5089-72-5 222.36
N1-[3-(Trimethoxysilyl)propyl]-1,2-ethanediamine -Si(OCH3)3 1760-24-3 222.36
N1-(3-(Dimethoxy(methyl)silyl)propyl)ethane-1,2-diamine -Si(OCH3)2CH3 23410-40-4 220.39
N-[3-(Diethoxymethylsilyl)propyl]ethylenediamine -Si(OCH2CH3)2CH3 70240-34-5 264.43
N1-[3-(Trimethoxysilyl)propyl]-1,2-ethanediamine hydrochloride -Si(OCH3)3 (salt form) 64339-13-5 258.82

Key Observations :

  • Chlorine vs. Alkoxy Groups : The dichloromethylsilyl group in the target compound is more electrophilic and hydrolytically reactive than alkoxy-substituted analogs (e.g., triethoxy or trimethoxy), making it suitable for rapid surface bonding but requiring careful handling .
  • Steric Effects : Dimethoxy(methyl)silyl and diethoxymethylsilyl groups introduce steric hindrance, reducing reactivity compared to trichloro or trialkoxy variants .

Physicochemical Properties

Property Dichloromethylsilyl Derivative (Target) Triethoxysilyl Derivative Trimethoxysilyl Derivative Dimethoxy(methyl)silyl Derivative
Boiling Point (°C) Not reported 259 259 Not reported
Density (kg/l) Not reported 1.04 (25°C) 1.04 (25°C) Not reported
Flash Point (°C) Not reported 138 (PMCC) 138 (PMCC) Not reported

Notes:

  • Triethoxysilyl and trimethoxysilyl derivatives share similar physical properties due to analogous alkoxy substituents .
  • Hydrochloride salts (e.g., CAS 64339-13-5) exhibit higher molecular weights and altered solubility profiles .

Key Findings :

  • Triethoxysilyl derivatives exhibit significant hazards (skin/eye irritation, sensitization) and require stringent safety protocols .
  • Trimethoxysilyl derivatives and dimethoxy(methyl)silyl analogs show reduced or unclassified hazards, likely due to lower electrophilicity .

Biological Activity

N1-(3-(Dichloromethylsilyl)propyl)-1,2-ethanediamine is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and applications in various fields such as medicine and material science.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Molecular Formula : C5H12Cl2N2Si
  • SMILES Notation : ClC(Cl)C(CNCCN)C

Physical Properties

PropertyValue
Molecular Weight195.15 g/mol
Boiling Point146 °C
Density1.028 g/mL at 25 °C
Refractive Index1.444

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is necessary to confirm these findings.
  • Surface Modification : It is used in the functionalization of silica surfaces, enhancing their properties for biomedical applications.

Toxicity Profile

A hazard assessment indicates that this compound is not classified as a skin sensitizer. However, it demonstrates a low oral toxicity with an NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day in rats over 28 days .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of silane compounds similar to this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations above 100 µg/mL.
  • Cancer Cell Apoptosis : In vitro studies demonstrated that treatment with the compound led to a marked increase in apoptotic markers in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent.
  • Silica Functionalization : The compound was utilized to modify silica gel for heavy metal ion adsorption, demonstrating effective removal of lead and copper ions from aqueous solutions .

Q & A

Q. What methodologies enable its use as a crosslinker in stimuli-responsive polymers?

  • Answer :
  • Copolymer Design : Incorporate into polyurethane or epoxy matrices via step-growth polymerization, using stoichiometric ratios of –NH₂ and –SiCl groups .
  • Stimuli Testing : Expose films to pH or temperature changes and measure modulus shifts via atomic force microscopy (AFM) nanoindentation .

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